molecular formula C11H10N2O2 B13587197 7-(Oxiran-2-ylmethoxy)quinazoline

7-(Oxiran-2-ylmethoxy)quinazoline

Cat. No.: B13587197
M. Wt: 202.21 g/mol
InChI Key: RIHGQIYZEFYAAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Oxiran-2-ylmethoxy)quinazoline is a synthetically versatile chemical building block that incorporates both a quinazoline heterocycle and a reactive oxirane (epoxide) ring. The quinazoline pharmacophore is recognized as a privileged structure in medicinal chemistry, known to confer a wide range of biological activities, including antitumor and anti-inflammatory effects . Its core structure is found in numerous kinase inhibitors, making it a valuable scaffold for developing targeted therapies . The presence of the epoxide moiety adds significant synthetic utility, as this strained, three-membered ring is highly susceptible to nucleophilic ring-opening reactions by various biological nucleophiles. This allows researchers to easily functionalize the molecule or for it to act as a covalent binding warhead in the design of enzyme inhibitors, particularly for kinases . This compound is primarily valued in drug discovery and chemical biology for the design and synthesis of novel bioactive molecules. Its structure is closely related to other advanced intermediates used in synthesizing complex quinazoline derivatives with demonstrated research applications. For instance, similar epoxide-containing quinazoline compounds serve as key precursors in the development of molecules that inhibit abnormal cell proliferation and angiogenesis associated with diseases like cancer and diabetic retinopathy . Furthermore, recent research highlights the potential of novel quinazoline derivatives in dermatological applications, such as modulating keratinocyte differentiation and restoring skin barrier function in models of atopic dermatitis, often through mechanisms involving the inhibition of signaling pathways like JAK-STAT . Applications: This reagent is designed for use as a synthetic intermediate in organic chemistry and medicinal chemistry research. It is intended for the synthesis of potential kinase inhibitors and other biologically active quinazoline-based compounds for investigative purposes. Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

7-(oxiran-2-ylmethoxy)quinazoline

InChI

InChI=1S/C11H10N2O2/c1-2-9(14-5-10-6-15-10)3-11-8(1)4-12-7-13-11/h1-4,7,10H,5-6H2

InChI Key

RIHGQIYZEFYAAM-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC2=CC3=NC=NC=C3C=C2

Origin of Product

United States

Preparation Methods

Synthesis of 7-Hydroxyquinazoline Intermediate

  • Starting from quinazoline derivatives, the 7-position is functionalized to introduce a hydroxy group.
  • For example, 4-((3-chloro-4-fluorophenyl)amino)quinazoline-6,7-diol can be synthesized by stirring the precursor in methanol at 0 °C to room temperature for several hours, followed by evaporation and aqueous work-up to isolate the diol intermediate with high yield (~91%).

Formation of 7-Hydroxyquinazolin-6-yl Pivalate

  • The 7-hydroxyquinazoline is treated with pivaloyl anhydride (Piv2O) at low temperature (−40 °C) in the presence of a base such as triethylamine to afford the pivalate ester.
  • The reaction mixture is stirred initially at −40 °C, then at room temperature, followed by extraction and purification to yield the pivalate intermediate (~30% yield).

Alkylation with Oxiran-2-ylmethyl 4-nitrobenzenesulfonate

  • The pivalate intermediate is reacted with oxiran-2-ylmethyl 4-nitrobenzenesulfonate (an epoxide-containing alkylating agent) in the presence of a base such as potassium carbonate at 0 °C.
  • The mixture is stirred initially at 0 °C and then at room temperature for several hours to complete the nucleophilic substitution, where the hydroxy group is replaced by the oxiran-2-ylmethoxy substituent.
  • The reaction mixture is extracted with ethyl acetate, washed with water and brine to remove excess solvents and reagents, and concentrated to obtain the target compound with yields around 68%.

Summary Table of Key Preparation Steps

Step Starting Material Reagents/Conditions Yield (%) Notes
1 Quinazoline derivative MeOH, 0 °C to RT, stirring 4.5 h 91 Formation of 7-hydroxyquinazoline diol
2 7-Hydroxyquinazoline Pivaloyl anhydride, triethylamine, −40 °C to RT 30 Formation of pivalate ester intermediate
3 Pivalate intermediate Oxiran-2-ylmethyl 4-nitrobenzenesulfonate, K2CO3, 0 °C to RT 68 Alkylation to form 7-(oxiran-2-ylmethoxy)quinazoline

Mechanistic and Practical Considerations

  • The initial hydroxy functionalization allows selective substitution at the 7-position.
  • Pivalate ester formation serves as a protective/activating group to improve the nucleophilic substitution efficiency.
  • The use of oxiran-2-ylmethyl 4-nitrobenzenesulfonate as an alkylating agent introduces the epoxide moiety under mild conditions.
  • Control of temperature is critical to avoid epoxide ring-opening side reactions.
  • The reaction is monitored by thin-layer chromatography (TLC) to confirm completion.
  • Purification typically involves extraction and solvent washes without the need for extensive chromatographic steps, enhancing scalability.

Alternative Synthetic Approaches and Related Chemistry

While the above method is the most direct for this compound, broader synthetic strategies for quinazoline derivatives include:

  • Transition-metal-free one-pot syntheses from 2-aminoarylketones and orthoesters or methylarenes under mild conditions, which provide quinazoline frameworks but may require further functionalization to introduce the oxirane group.
  • Tandem catalytic reactions involving carbon–nitrogen bond formation and annulation, useful for constructing complex quinazoline derivatives but less specific to the oxiran-2-ylmethoxy substituent.
  • These methods emphasize green chemistry principles such as solvent-free conditions, mild temperatures, and high atom economy, which may be adapted for epoxide-functionalized quinazolines with further optimization.

Chemical Reactions Analysis

Types of Reactions

7-[(Oxiran-2-yl)methoxy]quinazoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include diols from oxidation, alcohols from reduction, and various substituted quinazoline derivatives from nucleophilic substitution .

Mechanism of Action

The mechanism of action of 7-[(oxiran-2-yl)methoxy]quinazoline involves its interaction with specific molecular targets and pathways. The epoxide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This can result in the disruption of cellular processes such as DNA replication and protein synthesis, which is particularly useful in cancer treatment .

Comparison with Similar Compounds

Comparison with Similar Quinazoline Derivatives

To contextualize the properties of 7-(Oxiran-2-ylmethoxy)quinazoline, we compare it with three structurally related quinazoline derivatives: 7-Methoxy-2-methylquinazoline , 4-chloro-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazoline , and natural quinazoline alkaloids isolated from Isatis indigotica.

Structural and Functional Group Analysis
Compound Name Molecular Formula Substituents (Position) Key Functional Groups Molecular Weight
This compound C₁₁H₁₀N₂O₂ Oxiran-2-ylmethoxy (7) Epoxide, ether 202.21 g/mol
7-Methoxy-2-methylquinazoline C₁₀H₁₀N₂O Methoxy (7), methyl (2) Ether, alkyl 174.20 g/mol
4-Chloro-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazoline C₁₇H₂₁ClN₄O₂ Chloro (4), methoxy (6), piperidinylmethoxy (7) Halo, ether, tertiary amine 348.83 g/mol
Quinazoline-2,4(1H,3H)-diones C₈H₆N₂O₂ Diketone (2,4) Carbonyl 162.15 g/mol

Key Observations :

  • Epoxide vs. This could enable covalent interactions with nucleophilic residues in biological targets (e.g., cysteine in kinases) .
  • Steric and Solubility Effects : The bulkier piperidinylmethoxy group in the 4-chloro-6-methoxy derivative enhances solubility in polar solvents compared to the smaller methoxy or epoxide groups .
  • Natural vs. Synthetic Derivatives : Natural quinazoline-2,4-diones from Isatis indigotica lack complex substituents, highlighting synthetic derivatives' tailored modifications for enhanced bioactivity .

Q & A

Q. What are the optimal synthetic routes for 7-(Oxiran-2-ylmethoxy)quinazoline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization reactions or functionalization of pre-existing quinazoline scaffolds. For example:
  • Microwave-assisted synthesis improves reaction efficiency and reduces side products compared to traditional thermal methods .
  • Solvent selection (e.g., DMF vs. THF) impacts reaction kinetics and product distribution. Polar aprotic solvents enhance nucleophilic substitution at the oxiran moiety .
  • Protecting groups (e.g., methoxy or chloro substituents) are critical for regioselective functionalization. Deprotection steps must be optimized to avoid degradation .

Q. How does the epoxide (oxiran) group in this compound influence its chemical reactivity and stability under different experimental conditions?

  • Methodological Answer : The epoxide group introduces both reactivity and instability:
  • Acid/Base Sensitivity : Epoxides undergo ring-opening in acidic or basic conditions, forming diols or ethers. Stability studies in buffered solutions (pH 4–9) are recommended .
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition above 150°C, necessitating low-temperature storage .
  • Reactivity with Nucleophiles : The oxiran group reacts with amines or thiols, enabling bioconjugation. Kinetic studies using NMR or HPLC can quantify reaction rates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

  • Methodological Answer : Discrepancies often arise from structural variability or assay conditions:
  • Structural Analysis : Use X-ray crystallography or DFT calculations to confirm substituent positions, as even minor changes (e.g., methoxy vs. methyl groups) alter bioactivity .
  • Assay Standardization : Compare IC50 values under consistent conditions (e.g., cell line, incubation time). Meta-analyses of kinase inhibition data are recommended .
  • Metabolite Profiling : LC-MS/MS can identify degradation products or metabolites that interfere with activity assays .

Q. What strategies improve regioselectivity in functionalizing the quinazoline core while preserving the oxiran moiety?

  • Methodological Answer : Regioselectivity challenges arise from competing reactive sites:
  • Catalytic Systems : Pd-catalyzed cross-coupling at C4/C7 positions avoids epoxide ring-opening. Ligand selection (e.g., PPh3 vs. Xantphos) modulates selectivity .
  • Protection-Deprotection : Temporary protection of the oxiran group with trimethylsilyl chloride allows selective modification of other sites .
  • Computational Guidance : DFT-based transition state modeling predicts favorable reaction pathways, reducing trial-and-error experimentation .

Q. How can computational methods enhance the design of this compound derivatives for targeted enzyme inhibition?

  • Methodological Answer : Integrate molecular docking and MD simulations:
  • Docking Studies : Use AutoDock Vina to screen derivatives against target proteins (e.g., EGFR kinase). Focus on hydrogen bonding with the oxiran oxygen .
  • Free Energy Calculations : MM-GBSA quantifies binding affinities, prioritizing derivatives with ΔG < −8 kcal/mol .
  • ADMET Prediction : SwissADME evaluates pharmacokinetic properties, filtering out derivatives with poor solubility or high hepatotoxicity .

Data Analysis and Experimental Design

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer : Multi-technique validation ensures accuracy:
  • NMR Spectroscopy : 1H/13C NMR confirms substituent positions and epoxide integrity. NOESY detects steric interactions .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ions and fragmentation patterns .
  • X-ray Crystallography : Resolves ambiguous regiochemistry, especially in polycyclic derivatives .

Q. How should researchers design experiments to assess the oxidative stability of this compound in biological matrices?

  • Methodological Answer : Simulate physiological conditions with controlled variables:
  • Oxidative Stress Models : Incubate with H2O2 or cytochrome P450 enzymes, monitoring degradation via HPLC .
  • Stabilizers : Test antioxidants (e.g., ascorbic acid) in buffer solutions. Compare half-life (t1/2) with/without stabilizers .
  • In Vivo Correlation : Use microsomal assays to predict hepatic stability. Correlation coefficients >0.8 validate translatability .

Conflict Resolution in Data Interpretation

Q. How to address discrepancies between computational predictions and experimental results for epoxide reactivity?

  • Methodological Answer : Reconcile theory and practice through iterative refinement:
  • Error Analysis : Compare DFT-calculated activation energies with experimental Arrhenius plots. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) .
  • Solvent Effects : Incorporate implicit solvent models (e.g., PCM) in simulations to better match observed kinetics .
  • Stereoelectronic Factors : Re-evaluate orbital interactions (e.g., hyperconjugation in epoxide ring) using NBO analysis .

Tables for Quick Reference

Key Parameter Recommended Technique Reference
Synthetic Yield OptimizationMicrowave-assisted synthesis
Regioselectivity AnalysisDFT Transition State Modeling
Stability in Biological MediaLC-MS/MS Metabolite Profiling
Binding Affinity ValidationMM-GBSA Free Energy Calculations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.